N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide is a cyanopyridine derivative, which is a class of compounds known for their biological and therapeutic activities. These compounds have a wide range of applications in pharmaceuticals and agriculture. The specific structure of this compound suggests that it may have unique properties and potential uses that could be explored in various fields of study.
Synthesis Analysis
The synthesis of related cyanopyridine derivatives involves the condensation of chalcone derivatives with Malononitrile in the presence of Ammonium acetate. This process typically results in the formation of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide compounds, as described in the synthesis of similar compounds . Although the exact synthesis of N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide is not detailed, it is likely to involve similar condensation reactions and the use of cyclopropyl and cyclohexyl groups in the starting materials.
Molecular Structure Analysis
The molecular structure of cyanopyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The specific compound also contains additional cyclopropyl groups, which are three-membered carbon rings known for their ring strain and reactivity, and a cyclohexyl group, a six-membered carbon ring. These structural features can significantly influence the chemical behavior and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Cyanopyridine derivatives can undergo various chemical reactions due to the reactive nature of the cyano group and the aromatic pyridine ring. The cyano group can be involved in nucleophilic addition reactions, while the pyridine ring can participate in electrophilic substitution reactions. The presence of cyclopropyl groups may also lead to unique reactivity patterns, although specific reactions for the compound are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridine derivatives are influenced by their molecular structure. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry, are typically used to characterize these compounds . The antimicrobial activities of these compounds suggest that they may interact with biological systems in a way that disrupts microbial growth or function. However, the exact physical properties such as melting point, solubility, and stability of N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide are not provided in the data.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and triazolopyrimidines, indicating the importance of these structures in developing compounds with potential antimicrobial and antitumor activities. For instance, the synthesis of novel N-arylpyrazole-containing enaminones showed potential antimicrobial and cytotoxic effects against specific human cancer cell lines, comparable to those of 5-fluorouracil (Riyadh, 2011).
Antimicrobial and Insecticidal Agents : Another study focused on the synthesis of bioactive sulfonamide thiazole derivatives, which demonstrated potent insecticidal activities against the cotton leafworm, highlighting the potential of these compounds in agricultural applications (Soliman et al., 2020).
Antiviral Activities : Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed activities against human cytomegalovirus and herpes simplex virus type 1, indicating the potential of such compounds in antiviral research (Saxena et al., 1990).
Advanced Material Applications
- Functional Fluorophores : The development of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores showcased the utility of these compounds in creating fluorescent probes, which could have applications in biological imaging and sensing (Castillo et al., 2018).
Safety And Hazards
properties
IUPAC Name |
N-(1-cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-20(8-9-20)24-19(26)15-10-17(13-6-7-13)23-18-16(15)11-22-25(18)14-4-2-1-3-5-14/h10-11,13-14H,1-9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVZXOLIVUKGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)NC5(CC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.